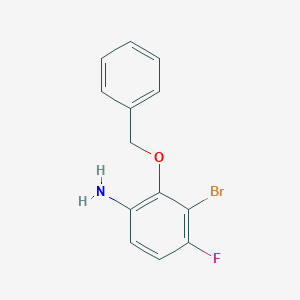
2-(Benzyloxy)-3-bromo-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-3-bromo-4-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a fluorine atom attached to the benzene ring, along with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-bromo-4-fluoroaniline typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure safety, cost-effectiveness, and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-bromo-4-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
2-(Benzyloxy)-3-bromo-4-fluoroaniline has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-bromo-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the bromine and fluorine atoms can influence its reactivity and stability. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-3-chloro-4-fluoroaniline
- 2-(Benzyloxy)-3-iodo-4-fluoroaniline
- 2-(Benzyloxy)-3-bromo-4-chloroaniline
Uniqueness
2-(Benzyloxy)-3-bromo-4-fluoroaniline is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the benzyloxy group, imparts distinct chemical and physical properties that can be exploited in various applications. This combination can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H11BrFNO |
|---|---|
Molecular Weight |
296.13 g/mol |
IUPAC Name |
3-bromo-4-fluoro-2-phenylmethoxyaniline |
InChI |
InChI=1S/C13H11BrFNO/c14-12-10(15)6-7-11(16)13(12)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |
InChI Key |
AOPHBESUQRZPFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



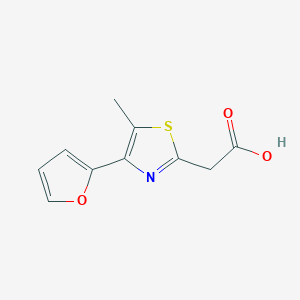
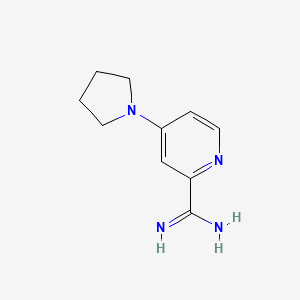
![4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol](/img/structure/B13270780.png)
![6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13270786.png)
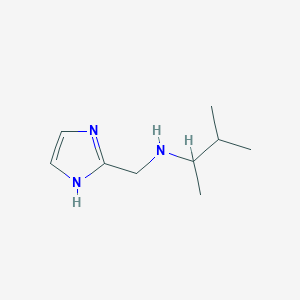
![1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13270801.png)
![1-[(N,N'-Dimethylcarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol](/img/structure/B13270816.png)

![3-[(Propane-2-sulfonyl)methyl]piperidine](/img/structure/B13270824.png)
![1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-2-amine](/img/structure/B13270830.png)
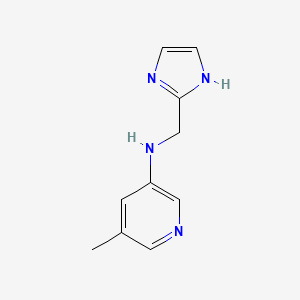
![2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile](/img/structure/B13270842.png)

